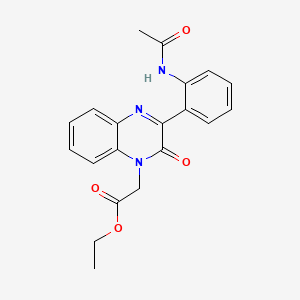![molecular formula C23H28FN3O4S B11351659 1-[(2-fluorobenzyl)sulfonyl]-N-[2-(propan-2-ylcarbamoyl)phenyl]piperidine-4-carboxamide](/img/structure/B11351659.png)
1-[(2-fluorobenzyl)sulfonyl]-N-[2-(propan-2-ylcarbamoyl)phenyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Fluorophenyl)methanesulfonyl]-N-{2-[(propan-2-yl)carbamoyl]phenyl}piperidine-4-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a piperidine ring substituted with a fluorophenyl group, a methanesulfonyl group, and a carbamoylphenyl group, making it a molecule of interest for its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-fluorophenyl)methanesulfonyl]-N-{2-[(propan-2-yl)carbamoyl]phenyl}piperidine-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the fluorophenyl group through a nucleophilic aromatic substitution reaction. The methanesulfonyl group can be introduced via sulfonylation reactions, and the carbamoylphenyl group can be added through amide bond formation.
Industrial Production Methods: Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of robust reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Fluorophenyl)methanesulfonyl]-N-{2-[(propan-2-yl)carbamoyl]phenyl}piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic, basic, or neutral environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, 1-[(2-fluorophenyl)methanesulfonyl]-N-{2-[(propan-2-yl)carbamoyl]phenyl}piperidine-4-carboxamide is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to form specific interactions with these targets can provide insights into its potential as a therapeutic agent.
Medicine: In medicinal chemistry, this compound could be investigated for its potential pharmacological properties. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry: In the industrial sector, 1-[(2-fluorophenyl)methanesulfonyl]-N-{2-[(propan-2-yl)carbamoyl]phenyl}piperidine-4-carboxamide may be used in the development of new materials with unique properties, such as polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 1-[(2-fluorophenyl)methanesulfonyl]-N-{2-[(propan-2-yl)carbamoyl]phenyl}piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or activating their function. The pathways involved in its mechanism of action can vary depending on the specific biological context and the nature of the target.
Comparison with Similar Compounds
- 1-[(2-Chlorophenyl)methanesulfonyl]-N-{2-[(propan-2-yl)carbamoyl]phenyl}piperidine-4-carboxamide
- 1-[(2-Bromophenyl)methanesulfonyl]-N-{2-[(propan-2-yl)carbamoyl]phenyl}piperidine-4-carboxamide
- 1-[(2-Methylphenyl)methanesulfonyl]-N-{2-[(propan-2-yl)carbamoyl]phenyl}piperidine-4-carboxamide
Uniqueness: The uniqueness of 1-[(2-fluorophenyl)methanesulfonyl]-N-{2-[(propan-2-yl)carbamoyl]phenyl}piperidine-4-carboxamide lies in the presence of the fluorophenyl group. Fluorine atoms can significantly influence the compound’s chemical and biological properties, such as increasing metabolic stability, enhancing binding affinity to biological targets, and altering the compound’s lipophilicity. These features make it distinct from its analogs with different substituents.
Properties
Molecular Formula |
C23H28FN3O4S |
|---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
1-[(2-fluorophenyl)methylsulfonyl]-N-[2-(propan-2-ylcarbamoyl)phenyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C23H28FN3O4S/c1-16(2)25-23(29)19-8-4-6-10-21(19)26-22(28)17-11-13-27(14-12-17)32(30,31)15-18-7-3-5-9-20(18)24/h3-10,16-17H,11-15H2,1-2H3,(H,25,29)(H,26,28) |
InChI Key |
UFXOLGUFLRUKPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B11351579.png)
methanone](/img/structure/B11351580.png)

![4-fluoro-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)benzamide](/img/structure/B11351585.png)
![1-(5-chloro-2-methoxyphenyl)-4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11351589.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(diphenylmethyl)piperidine-4-carboxamide](/img/structure/B11351590.png)
![N-(3-bromophenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11351593.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}propanamide](/img/structure/B11351599.png)
![N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-3-propoxybenzamide](/img/structure/B11351605.png)

![N-(3-chloro-2-methylphenyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B11351612.png)
![2-({2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}methyl)-5,6-dimethyl-1H-benzimidazole](/img/structure/B11351635.png)
![N-(4-fluorophenyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11351638.png)
![2-butoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide](/img/structure/B11351649.png)
